molecular formula C7H16N2 B1611207 N-Methyl-1-(piperidin-2-yl)methanamine CAS No. 27643-19-2

N-Methyl-1-(piperidin-2-yl)methanamine

Cat. No.: B1611207
CAS No.: 27643-19-2
M. Wt: 128.22 g/mol
InChI Key: MGOVUZGBXAFMCY-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-2-yl)methanamine is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom and a methanamine group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-2-yl)methanamine typically involves the reaction of piperidine with formaldehyde and methylamine. One common method is the reductive amination of piperidine using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylpiperidine-2-carboxaldehyde using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the compound can yield N-methylpiperidine-2-methanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-methylpiperidine-2-carboxaldehyde.

    Reduction: N-methylpiperidine-2-methanol.

    Substitution: Depending on the nucleophile, products can vary widely, including N-methylpiperidine derivatives.

Scientific Research Applications

N-Methyl-1-(piperidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyridin-2-yl)methanamine
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(piperidin-2-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

N-methyl-1-piperidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOVUZGBXAFMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486936
Record name N-Methyl-1-(piperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27643-19-2
Record name N-Methyl-1-(piperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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